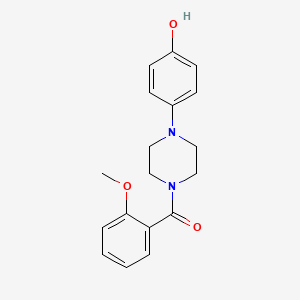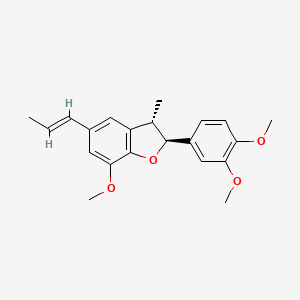
(-)-Acuminatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-Acuminatin is a naturally occurring lignan, a type of phenylpropanoid dimer, found in various plant species. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound is characterized by its unique chemical structure, which includes two phenylpropanoid units linked by a central carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Acuminatin typically involves the coupling of two phenylpropanoid units. One common method is the oxidative coupling of coniferyl alcohol derivatives. This reaction is often catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the carbon-carbon bond between the phenylpropanoid units.
Industrial Production Methods: Industrial production of (±)-Acuminatin may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from simple precursors. Alternatively, chemical synthesis methods can be scaled up to produce larger quantities of the compound for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions: (±)-Acuminatin undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in (±)-Acuminatin can be oxidized to quinones under certain conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings in (±)-Acuminatin can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro-(±)-Acuminatin.
Substitution: Nitrated or halogenated derivatives of (±)-Acuminatin.
Scientific Research Applications
(±)-Acuminatin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and the mechanisms of oxidative coupling reactions.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: (±)-Acuminatin’s anti-inflammatory and anticancer activities are being explored for potential therapeutic applications.
Industry: The compound’s unique chemical structure and biological activities make it a valuable ingredient in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of (±)-Acuminatin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: (±)-Acuminatin scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.
Anticancer Activity: (±)-Acuminatin induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
(±)-Acuminatin can be compared with other lignans, such as:
Podophyllotoxin: Known for its anticancer properties, podophyllotoxin has a similar phenylpropanoid structure but differs in its specific biological activities and toxicity profile.
Sesamin: Another lignan with antioxidant and anti-inflammatory properties, sesamin is found in sesame seeds and has a different structural arrangement compared to (±)-Acuminatin.
Uniqueness of (±)-Acuminatin:
Structural Features: The specific arrangement of phenylpropanoid units in (±)-Acuminatin contributes to its unique biological activities.
Biological Activities: While other lignans may share some similar properties, (±)-Acuminatin’s combination of antioxidant, anti-inflammatory, and anticancer activities makes it a distinct compound of interest.
Properties
CAS No. |
150134-24-0 |
|---|---|
Molecular Formula |
C21H24O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C21H24O4/c1-6-7-14-10-16-13(2)20(25-21(16)19(11-14)24-5)15-8-9-17(22-3)18(12-15)23-4/h6-13,20H,1-5H3/b7-6+/t13-,20-/m0/s1 |
InChI Key |
ITFKWUHXYCXXFF-DTTGGASTSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


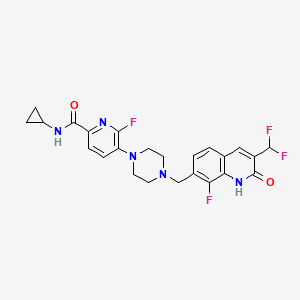

![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
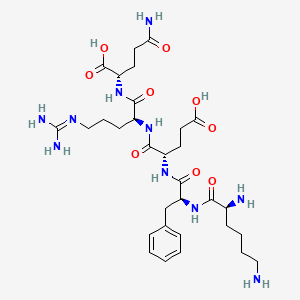
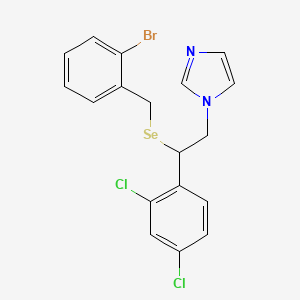


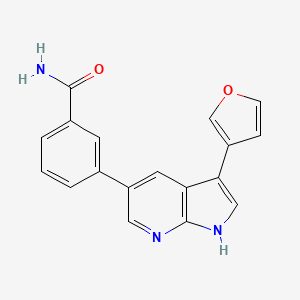
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
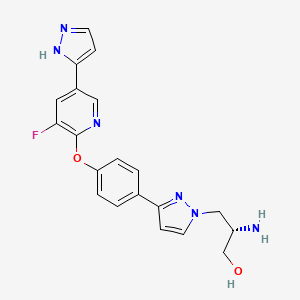
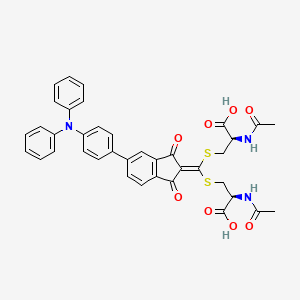
![4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B12385211.png)
